Cas no 1805169-15-6 (2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol)

2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol is a halogenated pyridine derivative with a difluoromethyl substituent and a hydroxymethyl functional group. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions and further functionalization. The presence of bromo and chloro groups enhances its utility as a synthetic intermediate, while the difluoromethyl moiety can influence electronic and steric properties, potentially improving bioavailability or metabolic stability in active compounds. The hydroxymethyl group offers additional modification opportunities, making it valuable for derivatization in drug discovery and material science applications. Its well-defined structure ensures reproducibility in synthetic pathways.
2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol structure
1805169-15-6 structure
Product name:2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol
CAS No:1805169-15-6
MF:C7H5BrClF2NO
Molecular Weight:272.47450709343
CID:4858448

2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

    • 2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol
    • インチ: 1S/C7H5BrClF2NO/c8-6-4(2-13)3(7(10)11)1-5(9)12-6/h1,7,13H,2H2
    • InChIKey: QRXRPIBBOSPTAL-UHFFFAOYSA-N
    • SMILES: BrC1C(CO)=C(C(F)F)C=C(N=1)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 33.1

2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029063255-1g
2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol
1805169-15-6 97%
1g
$1,460.20 2022-04-01

2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol 関連文献

2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanolに関する追加情報

2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol: A Comprehensive Overview

The compound with CAS No. 1805169-15-6, commonly referred to as 2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a pyridine ring substituted with bromine, chlorine, and a difluoromethyl group, along with a hydroxymethyl group at the 3-position. These substituents confer the molecule with distinctive chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol in the development of novel pharmaceutical agents. The presence of halogen atoms (bromine and chlorine) on the pyridine ring enhances its electronic properties, enabling it to act as a potent inhibitor of certain enzymes involved in disease pathways. For instance, researchers have demonstrated that this compound exhibits remarkable activity against kinases, which are critical targets in cancer therapy. Its ability to selectively inhibit these enzymes without causing significant toxicity to healthy cells makes it a promising candidate for drug development.

In addition to its pharmacological applications, 2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol has also been explored for its role in materials science. The molecule's unique structure allows it to serve as a building block for constructing advanced materials with tailored properties. For example, its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis.

The synthesis of 2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol involves a multi-step process that typically begins with the preparation of the pyridine ring followed by successive substitution reactions. The introduction of bromine and chlorine atoms is achieved through electrophilic substitution reactions, while the difluoromethyl group is introduced via nucleophilic substitution or coupling reactions. The hydroxymethyl group at the 3-position is introduced in a subsequent step, often through hydroxylation or oxidation reactions. The overall synthesis process requires precise control over reaction conditions to ensure high yields and purity.

One of the most recent advancements in the study of 2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol involves its application in green chemistry. Researchers have developed novel catalytic systems that enable the efficient synthesis of this compound under mild conditions, reducing the environmental impact of its production. These catalytic systems often involve the use of enzymes or metal catalysts that facilitate selective transformations while minimizing byproduct formation.

The physical properties of 2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol are also noteworthy. It has a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. The molecule is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various organic reactions and purification processes.

Furthermore, recent computational studies have provided deeper insights into the electronic structure and reactivity of 2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol. Using density functional theory (DFT), researchers have mapped out the molecular orbitals and identified key sites for reactivity. These findings have been instrumental in designing new synthetic routes and predicting the behavior of this compound in different chemical environments.

In conclusion, 2-Bromo-6-chloro-4-(difluoromethyl)pyridine-3-methanol is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with its favorable chemical properties, positions it as an important tool in both academic research and industrial applications. As ongoing research continues to uncover new uses for this compound, its significance in the scientific community is expected to grow further.

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